molecular formula C14H12N4O B4425069 5-[4-(benzyloxy)phenyl]-2H-tetrazole

5-[4-(benzyloxy)phenyl]-2H-tetrazole

Cat. No. B4425069
M. Wt: 252.27 g/mol
InChI Key: PKQYKRLDGXWMOL-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)phenyl]-2H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, materials science, and chemistry. This compound is a tetrazole derivative that has unique properties, making it an important molecule in research.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)phenyl]-2H-tetrazole is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells and tissues. This compound has also been found to exhibit antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[4-(benzyloxy)phenyl]-2H-tetrazole in lab experiments is its high stability and solubility in organic solvents. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 5-[4-(benzyloxy)phenyl]-2H-tetrazole. One of the most significant directions is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its anticancer properties and low toxicity towards normal cells make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Scientific Research Applications

The potential applications of 5-[4-(benzyloxy)phenyl]-2H-tetrazole in scientific research are vast. One of the most significant applications of this compound is in the field of medicine. It has been found that this compound exhibits anticancer properties and can be used as a potential drug candidate for the treatment of cancer.

properties

IUPAC Name

5-(4-phenylmethoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQYKRLDGXWMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxybenzonitrile (2.0 g) in dimethylformamide (15 mL) were added sodium azide (932 mg) and ammonium chloride (767 mg). The mixture was stirred at 110° C. overnight under heating and then allowed to stand for cooling to room temperature. 1N aqueous sodium hydroxide was added thereto to adjust the pH to about 10, followed by washing with diethyl ether. To the aqueous layer was added 1N hydrochloric acid, and the resulting precipitated solid was filtered to give the title compound (2.29 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
767 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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